4-Bromothiophenol

Catalog No.
S591162
CAS No.
106-53-6
M.F
C6H5BrS
M. Wt
189.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiophenol

CAS Number

106-53-6

Product Name

4-Bromothiophenol

IUPAC Name

4-bromobenzenethiol

Molecular Formula

C6H5BrS

Molecular Weight

189.07 g/mol

InChI

InChI=1S/C6H5BrS/c7-5-1-3-6(8)4-2-5/h1-4,8H

InChI Key

FTBCOQFMQSTCQQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S)Br

Synonyms

4-Bromobenzenethiol; 1-Bromo-4-mercaptobenzene; 4-Bromobenzene-1-thiol;4-Bromophenylthiol; 4-Bromothiophenol; NSC 229563; NSC 32018;p-Bromobenzenethiol; p-Bromophenyl thiol; p-Bromothiophenol

Canonical SMILES

C1=CC(=CC=C1S)Br

The exact mass of the compound 4-Bromothiophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229563. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromothiophenol (CAS: 106-53-6) is a bifunctional halogenated aromatic thiol widely procured as a surface-anchoring building block and an orthogonal synthetic precursor. The molecule features a highly nucleophilic thiol (-SH) group that coordinates strongly to noble metals (gold, silver) to form self-assembled monolayers (SAMs), alongside a para-bromine atom that serves as an excellent leaving group for transition-metal-catalyzed cross-couplings. In industrial and laboratory workflows, it is primarily selected over simpler thiols to enable post-assembly surface functionalization, or over other halothiophenols to achieve higher reactivity in plasmon-driven catalysis and multi-step active pharmaceutical ingredient (API) synthesis [1].

Substituting 4-bromothiophenol with unsubstituted thiophenol eliminates the reactive para-position, making post-assembly covalent grafting (e.g., Yamamoto or Suzuki coupling on SAMs) impossible and leading to polymer delamination [1]. Furthermore, attempting to reduce costs by substituting with 4-chlorothiophenol or 4-fluorothiophenol drastically increases the carbon-halogen bond dissociation energy. In both plasmonic catalysis and standard cross-coupling workflows, this substitution leads to sluggish reaction kinetics, requiring higher overpotentials or laser power, and ultimately resulting in significantly lower conversion rates [2].

Surface-Grafted Polymerization Integrity vs. Thiophenol

In the fabrication of continuous 3D porous aromatic framework (PAF) films on gold substrates, the choice of the SAM precursor dictates film integrity. 4-Bromothiophenol provides a reactive bromine handle that undergoes Yamamoto coupling with monomers, yielding a macroscopically smooth, continuous film. Conversely, using unsubstituted thiophenol removes the ability to form covalent bonds between the SAM and the growing polymer. This lack of anchoring causes the PAF grains to precipitate loosely, resulting in cracked, non-uniform films with macroscopic gaps [1].

Evidence DimensionFilm morphology and covalent anchoring capability
Target Compound Data4-Bromothiophenol: Continuous, smooth 3D PAF film via Yamamoto coupling
Comparator Or BaselineThiophenol: Cracked, non-uniform film due to lack of covalent anchoring
Quantified Difference100% loss of covalent surface-to-polymer connectivity when substituting the brominated thiol with an unsubstituted thiol
ConditionsGold-coated QCM wafer, flow-cell Yamamoto coupling with PAF-1 monomers

Buyers manufacturing coated electrodes or biosensors must procure the brominated thiol to ensure robust, covalently grafted polymer layers that do not delaminate.

Plasmon-Driven Electroreductive Conversion Efficiency vs. 4-Chlorothiophenol

In plasmon-mediated electroreductive dehalogenation at silver/aqueous interfaces, the halogen identity strictly governs the reaction kinetics. In situ Surface-Enhanced Raman Spectroscopy (SERS) reveals that under identical neutral solution conditions, 4-bromothiophenol achieves a 58% conversion ratio. In contrast, 4-chlorothiophenol only reaches a 44% conversion ratio due to the higher activation barrier of the C-Cl bond. Furthermore, the brominated species exhibits higher selectivity for forming the desired C-C cross-coupled biphenyl products at negative potentials [1].

Evidence DimensionElectroreductive dehalogenation conversion ratio
Target Compound Data4-Bromothiophenol: 58% conversion ratio
Comparator Or Baseline4-Chlorothiophenol: 44% conversion ratio
Quantified Difference14 absolute percentage points higher conversion (a ~31% relative increase in efficiency) for the brominated compound
ConditionsAg/aqueous solution interface, neutral pH, monitored via SHINERS

For applications in plasmonic catalysis or SERS-based molecular electronics, 4-bromothiophenol provides significantly higher reactivity, reducing the required overpotential or laser power compared to chlorinated analogs.

Orthogonal Chemoselectivity in C-S Cross-Coupling vs. Standard Aryl Bromides

4-Bromothiophenol is highly valued for its orthogonal reactivity in multi-step synthesis. During copper-mediated C-S cross-coupling with benzothiazoles, the highly nucleophilic thiol group of 4-bromothiophenol reacts selectively, leaving the C-Br bond completely intact. This yields bromo-substituted 2-(arylthio)benzothiazoles in high yields. If a standard aryl bromide lacking the thiol group were used under similar cross-coupling conditions, the C-Br bond would be the primary site of activation, destroying the handle needed for subsequent downstream functionalization [1].

Evidence DimensionReaction site selectivity in Cu-mediated coupling
Target Compound Data4-Bromothiophenol: Exclusive C-S coupling; C-Br bond 100% preserved
Comparator Or BaselineStandard Aryl Bromides: C-Br bond activated/consumed
Quantified DifferenceComplete orthogonal preservation of the bromine handle for downstream transition-metal-catalyzed reactions
ConditionsCuI catalyst, Na2CO3, DMF, 140 °C, 24 h

Pharmaceutical and materials chemists procure 4-bromothiophenol specifically to sequence C-S bond formation before C-C bond formation without requiring complex protecting group strategies.

Self-Assembled Monolayers (SAMs) for Covalent Surface Functionalization

Directly following from its ability to support continuous film growth[1], 4-bromothiophenol is the right choice for priming gold or silver surfaces. The exposed bromine atom enables the subsequent covalent grafting of polymers, metal-organic frameworks (MOFs), or porous aromatic frameworks (PAFs) via Yamamoto or Suzuki cross-coupling, which is essential for manufacturing robust biosensors and coated electrodes.

SERS Probes and Plasmonic Catalysis Monitoring

Due to its higher electroreductive conversion efficiency compared to chlorinated analogs[2], this compound is highly suited as a model reactant in Surface-Enhanced Raman Scattering (SERS) studies. It allows researchers to monitor hot-electron generation and plasmon-driven C-C coupling (forming 4,4'-biphenyldithiol) on nanostructured coin-metal surfaces under milder conditions and lower laser powers.

Orthogonal Building Block in API and Materials Synthesis

Leveraging its strict chemoselectivity [3], 4-bromothiophenol is procured for multi-step organic synthesis. The thiol group can be reacted first via nucleophilic substitution or C-S cross-coupling to install a thioether linkage, safely reserving the para-bromine atom for later-stage transition-metal-catalyzed functionalizations (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings) without the need for protecting groups.

XLogP3

3.2

Boiling Point

230.5 °C

Melting Point

73.0 °C

UNII

P3WUO03X17

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (14.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (12.24%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (87.76%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

106-53-6

Wikipedia

4-bromothiophenol

General Manufacturing Information

Benzenethiol, 4-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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